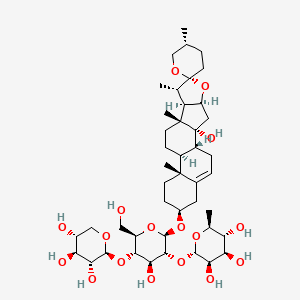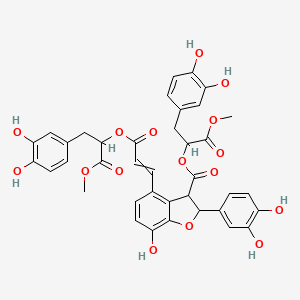
Dimethyl lithospermate B
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dimethyl lithospermate B (dmLSB) is a selective Na+ channel agonist . It is a highly potent natural antioxidant and antidiabetic polyphenol . It is a minor component of the root extract from Salvia miltiorrhiza .
Synthesis Analysis
A photochemical and fluorescent dimethyl lithopermate B probe was designed and efficiently synthesized . The dual-labeled chemical probe for biological application was evaluated by UV and fluorescence to determine its electrochemical absorption and emission properties .Molecular Structure Analysis
The molecular formula of this compound is C38H34O16 . Its molecular weight is 746.67 .Chemical Reactions Analysis
This compound (DLB) is a highly potent natural antioxidant and antidiabetic polyphenol with unknown mode of action . To determine its cellular targets, a photochemical and fluorescent dimethyl lithopermate B probe was designed and efficiently synthesized .Physical and Chemical Properties Analysis
This compound has a molecular weight of 746.67 . It appears as a solid, white to off-white in color .Scientific Research Applications
Biological Applications : A study by Lim, Ricci, and Jung (2011) described the synthesis of a dual-labeled probe of Dimethyl lithospermate B for biological applications. This probe, with photochemical and fluorescent properties, is useful for investigating ligand-protein interactions and subcellular localization, due to its ability to be evaluated by UV and fluorescence for electrochemical absorption and emission properties (Lim, Ricci, & Jung, 2011).
Cardiovascular Health : Fish et al. (2006) found that this compound, extracted from Danshen, suppresses arrhythmogenesis associated with Brugada Syndrome. The study demonstrated that this compound slows inactivation of INa, increasing inward current during early phases of the action potential, which was found to be antiarrhythmic in the setting of Brugada Syndrome (Fish et al., 2006).
Metabolism and Pharmacokinetics : Research by Cui et al. (2008) investigated the metabolism and pharmacokinetics of lithospermic acid B (a related compound) in rats, revealing the methylation as a main metabolic pathway. This study provides insights into the pharmacokinetics of this compound and its related compounds (Cui et al., 2008).
Antioxidant Properties : A study by Yamamoto, Inoue, and Yazaki (2000) highlighted the production of lithospermic acid B, a related compound, in Lithospermum erythrorhizon cell cultures, demonstrating its antioxidant properties. This finding suggests potential applications of this compound in oxidative stress-related conditions (Yamamoto, Inoue, & Yazaki, 2000).
Renal Health : Research by Yokozawa et al. (1997) found that magnesium lithospermate B, a variant of lithospermate B, suppresses the increase of active oxygen in rats after subtotal nephrectomy. This suggests a role for this compound in protecting renal health and mitigating the progression of renal failure by scavenging radicals (Yokozawa et al., 1997).
Diabetes Management : Lee et al. (2011) reported that lithospermic acid B protects β-cells from cytokine-induced apoptosis, suggesting a potential role in diabetes management. The study showed that magnesium lithospermate B has cytoprotective effects on pancreatic β-cells, alleviating apoptotic pathways and activating anti-apoptotic pathways (Lee et al., 2011).
Mechanism of Action
Target of Action
Dimethyl lithospermate B (DLB), also known as FT-0775877, is a selective Na+ channel agonist . The Na+ channel is a protein that allows sodium ions to flow down their electrochemical gradient across the cell membrane, playing a crucial role in the initiation and propagation of action potentials in neurons and muscle cells .
Mode of Action
DLB interacts with the Na+ channels and slows the inactivation of the sodium current (I Na), leading to an increased inward current during the early phases of the action potential (AP) . This interaction prolongs the duration of the action potential, allowing for a longer period of depolarization .
Biochemical Pathways
The primary biochemical pathway affected by DLB is the sodium ion transport pathway . By slowing the inactivation of the sodium current, DLB affects the action potential’s early inward current, which is a key component of the sodium ion transport pathway .
Pharmacokinetics
The compound’s ability to interact with na+ channels suggests that it can cross cell membranes and reach its target sites effectively .
Result of Action
The primary result of DLB’s action is the prolongation of the action potential in cells, due to the slowed inactivation of the sodium current . This can have various effects depending on the cell type. For instance, in cardiac cells, this can lead to a longer period of contraction .
Action Environment
The action of DLB can be influenced by various environmental factors, such as the presence of other ions, the cell’s membrane potential, and the pH of the environment .
Safety and Hazards
Dimethyl lithospermate B is toxic and contains a pharmaceutically active ingredient . It is a moderate to severe irritant to the skin and eyes . It is very toxic if swallowed, irritating to skin, and can cause serious damage to eyes . It is toxic and can cause serious damage to health by prolonged exposure . It also poses a possible risk of impaired fertility and harm to an unborn child .
Future Directions
Biochemical Analysis
Biochemical Properties
Dimethyl lithospermate B plays a significant role in biochemical reactions by slowing the inactivation of the sodium current (I Na), leading to an increase in the inward current during the early phases of the action potential .
Cellular Effects
Its ability to modulate sodium currents suggests that it may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves its interaction with Na+ channels. By slowing the inactivation of sodium current, it increases the inward current during the early phases of the action potential .
Properties
IUPAC Name |
[3-(3,4-dihydroxyphenyl)-1-methoxy-1-oxopropan-2-yl] 2-(3,4-dihydroxyphenyl)-4-[3-[3-(3,4-dihydroxyphenyl)-1-methoxy-1-oxopropan-2-yl]oxy-3-oxoprop-1-enyl]-7-hydroxy-2,3-dihydro-1-benzofuran-3-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H34O16/c1-50-36(47)29(15-18-3-8-22(39)26(43)13-18)52-31(46)12-7-20-5-11-25(42)35-32(20)33(34(54-35)21-6-10-24(41)28(45)17-21)38(49)53-30(37(48)51-2)16-19-4-9-23(40)27(44)14-19/h3-14,17,29-30,33-34,39-45H,15-16H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHYLGBJCEGEBGQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CC1=CC(=C(C=C1)O)O)OC(=O)C=CC2=C3C(C(OC3=C(C=C2)O)C4=CC(=C(C=C4)O)O)C(=O)OC(CC5=CC(=C(C=C5)O)O)C(=O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H34O16 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
746.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q1: How does Dimethyl lithospermate B interact with its target and what are the downstream effects?
A1: [] this compound (DLB) acts as a novel Na+ channel agonist, effectively slowing down the inactivation of the Na+ current. This interaction leads to an increase in action potential duration within isolated rat ventricular myocytes. This mechanism suggests potential antiarrhythmic properties, particularly in conditions like Brugada syndrome where irregular Na+ channel function plays a role.
Q2: What is known about the structural characterization of this compound?
A2: While the provided research excerpts do not delve into the detailed spectroscopic data of DLB, they consistently highlight its isolation from various plant sources. [] One study describes the synthesis of a dual-labeled probe of this compound, indicating modifications for photochemical and fluorescent properties. This implies a deeper understanding of its structure to enable such derivatizations.
Q3: What are the sources of this compound and has it been found in other species besides Salvia?
A3: this compound appears to be a common constituent in several plant species. Apart from being found in various Salvia species like Salvia miltiorrhiza [, ], Salvia yunnansis [], Salvia przewalskii [], and Salvia chinensis [], it has also been isolated from Clerodendranthus spicatus []. This suggests a potentially broader distribution in the plant kingdom and opens avenues for investigating its presence and potential roles in other species.
Q4: Has this compound shown any promising activity against specific diseases?
A4: [] Research indicates that this compound demonstrates the ability to suppress arrhythmogenesis associated with Brugada syndrome. This effect is attributed to its ability to restore the epicardial action potential dome, reduce epicardial and transmural dispersions of repolarization, and ultimately abolish the arrhythmogenic substrate underlying the condition.
Q5: Is there any research on the anti-inflammatory properties of this compound?
A5: [, ] While the provided abstracts do not directly attribute anti-inflammatory activity to this compound, research on Salvia miltiorrhiza extracts highlights the anti-inflammatory activity of caffeic acid derivatives. Since this compound is a caffeic acid derivative found in Salvia miltiorrhiza, further investigations are warranted to explore its specific contribution to these observed anti-inflammatory effects.
Q6: Are there any established analytical methods for studying this compound?
A6: [, , ] The provided research consistently mentions the use of various chromatographic techniques for the isolation and purification of this compound. These include techniques like Diaion HP20, Sephadex LH-20, ODS chromatography, silica gel chromatography, and reversed-phase HPLC. Spectroscopic data analysis is also highlighted as a key method for structural identification.
Q7: What is the current understanding of the safety profile and potential toxicity of this compound?
A7: The provided abstracts focus primarily on the isolation, identification, and preliminary investigation of this compound's activity. Detailed toxicological studies and comprehensive safety profiling are not covered in these excerpts. Further research is necessary to establish a comprehensive safety profile for this compound.
Q8: Has there been any research on delivering this compound to specific targets in the body?
A8: [] One of the studies mentions the synthesis of a dual-labeled probe of this compound with photochemical and fluorescent properties for investigating ligand-protein interactions and subcellular localization. This suggests an interest in understanding the compound's cellular targets and exploring potential targeted delivery strategies.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


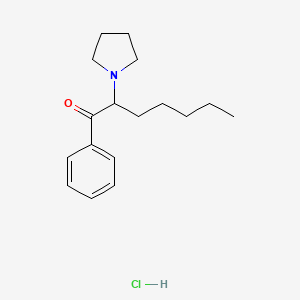

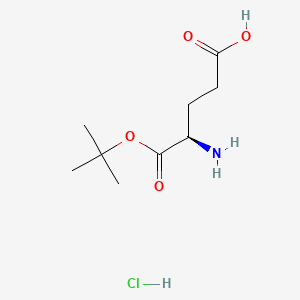
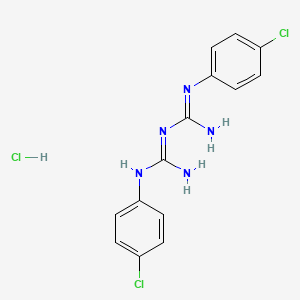

![1,3,5-tris[[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxy]-4-hydroxycyclohexane-1-carboxylic acid](/img/structure/B591284.png)

